(S)-1-(Naphthalen-1-yl)propan-1-amine

Chiral resolution Diastereomeric salt formation Optical purity

(S)-1-(Naphthalen-1-yl)propan-1-amine (CAS 199393-42-5) is an enantiopure chiral primary amine belonging to the 1-arylalkylamine class, featuring a naphthalen-1-yl substituent at the stereogenic carbon adjacent to the amine group. With molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g·mol⁻¹, this (S)-configured enantiomer is commercially supplied at purities of 95–98% by multiple vendors.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
Cat. No. B12959729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Naphthalen-1-yl)propan-1-amine
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC2=CC=CC=C21)N
InChIInChI=1S/C13H15N/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2,14H2,1H3/t13-/m0/s1
InChIKeyJJYPGFPZTOUPHN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Naphthalen-1-yl)propan-1-amine for Chiral Synthesis and Resolution: Procurement-Grade Overview


(S)-1-(Naphthalen-1-yl)propan-1-amine (CAS 199393-42-5) is an enantiopure chiral primary amine belonging to the 1-arylalkylamine class, featuring a naphthalen-1-yl substituent at the stereogenic carbon adjacent to the amine group . With molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g·mol⁻¹, this (S)-configured enantiomer is commercially supplied at purities of 95–98% by multiple vendors . Its structural identity is defined by the absolute stereochemistry at the C-1 position (Cahn-Ingold-Prelog S), distinguishing it from its (R)-enantiomer (CAS 22038-83-1), the racemic mixture, and positional isomers such as 1-(naphthalen-1-yl)propan-2-amine (1-naphthylaminopropane) [1]. The compound serves primarily as a chiral building block, resolving agent, and ligand precursor in asymmetric synthesis and medicinal chemistry workflows.

Why the (R)-Enantiomer or Racemic 1-(Naphthalen-1-yl)propan-1-amine Cannot Substitute the (S)-Form


In chiral chemistry, enantiomers are not interchangeable: the (S)- and (R)-forms of 1-(naphthalen-1-yl)propan-1-amine produce diastereomeric salts and intermediates with opposite stereochemical outcomes in asymmetric synthesis . The racemate, a 50:50 mixture, is fundamentally unsuitable for any application requiring stereochemical induction—including use as a chiral auxiliary, resolving agent, or enantioselective catalyst ligand—because it introduces statistical dilution of the desired enantiomer and yields inseparable diastereomeric mixtures in downstream products [1]. Positional isomers such as 1-(naphthalen-1-yl)propan-2-amine (naphthylisopropylamine) differ in both the position of the amine group and pharmacological profile (monoamine releasing activity with EC₅₀ values of 3.4–12.6 nM for serotonin, norepinephrine, and dopamine), making them pharmacologically active agents rather than synthetic intermediates [2]. The quantified differences in stereochemical identity, resolution efficiency, and application scope presented below establish why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for (S)-1-(Naphthalen-1-yl)propan-1-amine vs. Closest Analogs


Enantiomeric Identity: Defined (S) Configuration vs. Racemic Mixture for Chiral Resolution Applications

The (S)-enantiomer (CAS 199393-42-5) possesses a single, defined absolute configuration at the stereogenic carbon (C-1), enabling predictable formation of single diastereomeric salts when reacted with chiral acids. The racemic mixture (1:1 R:S) produces two diastereomeric salts with opposing physical properties, reducing crystallization efficiency and requiring additional separation steps. In the resolution of α-(phenoxy)phenylacetic acid derivatives using enantiomerically enriched naphthylalkylamines, the use of a single enantiomer achieving ≥95% optical purity of the resolved acid product (preferably ≥97.5%) is explicitly claimed [1]. Kinetic resolution of chiral arylalkylamines via immobilized Candida antarctica lipase achieves up to 99.9% enantiomeric excess (ee) for (S)-enantiomers versus up to 97.5% ee for (R)-enantiomers, at chemical yields of 50–80%, demonstrating that the (S)-configuration can be obtained with superior enantiopurity under enzymatic conditions [2].

Chiral resolution Diastereomeric salt formation Optical purity

Naphthalene Moiety Advantage: Enhanced Resolution Ability vs. Non-Naphthyl Resolving Agents

The introduction of a naphthyl group into the skeleton of a resolving agent has been demonstrated to remarkably enhance resolution ability for 1-arylalkylamines [1]. 2-Naphthylglycolic acid (2-NGA) was designed as a high-performance resolving agent specifically for p-substituted 1-arylethylamines and was found to exhibit excellent resolution ability for a wide variety of chiral primary amines [2]. In EP0915080A1, optically active 1- or 2-naphthylglycolic acids were shown to efficiently resolve amines that could not be resolved, or gave low optical purities, with known non-naphthyl resolving agents—including m- and p-substituted 1-arylalkylamines with alkyl, alkyloxy, or halogen substituents . This class-level evidence establishes that the naphthyl substructure confers a crystallographic packing advantage in diastereomeric salt formation, directly relevant to the performance of naphthyl-containing chiral amines as resolving agents.

Optical resolution Crystal engineering Naphthylglycolic acid

Propyl Chain Length Differentiation: (S)-1-(Naphthalen-1-yl)propan-1-amine vs. (S)-1-(1-Naphthyl)ethylamine

The target compound bears an ethyl substituent (propyl chain at the stereogenic carbon), while (S)-(-)-1-(1-naphthyl)ethylamine (CAS 10420-89-0) bears a methyl substituent. This one-methylene difference increases the calculated logP by approximately 0.5 units and introduces greater steric bulk at the chiral center. In chiral stationary phase (CSP) studies with naphthylethylamine-derived selectors, increasing the alkyl group length from methyl to pentyl systematically decreased both retention factors and separation factors, demonstrating that alkyl chain length modulates chiral recognition performance [1]. The longer propyl chain of the target compound provides distinct solubility and diastereomeric salt properties compared to the ethylamine analog, which is critical for tailoring resolution conditions to specific substrate classes . Specifically, (S)-1-(naphthalen-1-yl)propan-1-amine is structurally analogous to the amine portion used in cinacalcet synthesis (which employs (R)-1-(naphthalen-1-yl)ethanamine), indicating the scaffold's relevance to pharmaceutical intermediate chemistry, with the propyl variant offering altered steric and electronic properties [2].

Steric bulk Lipophilicity Chiral stationary phase retention

Commercial Availability and Pricing Tiers: (S)-Enantiomer Procurement Cost vs. (R)-Enantiomer

The (S)-enantiomer (CAS 199393-42-5) is commercially available from AChemBlock at 95% purity with the following list pricing: $305/250 mg, $795/1 g, $2,385/5 g (as of January 2026) . The (R)-enantiomer (CAS 22038-83-1) is listed by LeYan at 98% purity and by GLPBIO, with comparable pricing tiers . Both enantiomers are available as free base and hydrochloride salt (CAS 873893-96-0 for the (S)-HCl salt), with the hydrochloride offering improved stability and aqueous solubility for biological assays [1]. The 95–98% purity range of the commercially available material is suitable for most synthetic applications without further purification; for applications requiring >99% ee, additional chiral upgrading (recrystallization of diastereomeric salts) is documented to be effective for this compound class [2]. Procurement lead times vary: the (S)-enantiomer at AChemBlock shows 250 mg and 1 g quantities in stock globally (estimated ship January 30, 2026), while 5 g quantities require inquiry .

Procurement Cost comparison Commercial availability

Enzymatic Resolution Feasibility: ω-Transaminase Access to (S)-1-(Naphthalen-1-yl)propan-1-amine

Patent WO2017033134A1 discloses enzymatic kinetic resolution of racemic 1-(1-naphthyl)propan-1-amine using immobilized ω-transaminases (e.g., from Arthrobacter sp.) to obtain the (R)-enantiomer, with the (S)-enantiomer accessible through complementary enzyme engineering or by selection of an (S)-selective transaminase variant . More broadly, engineered imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral naphthylalkylamines, achieving >99% conversion and up to 99.9% ee for specific substrates including (S)-1-(1-naphthyl)ethylcyclopropylamine, with space-time yields of up to 631.2 g·L⁻¹·d⁻¹ and total turnover numbers (TTN) up to 20,420 [1]. This demonstrates that biocatalytic routes to both enantiomers of naphthylalkylamines are industrially viable, supporting sustainable procurement of the (S)-enantiomer without reliance on stoichiometric chiral auxiliaries. For the end-user, this means that the commercially supplied (S)-enantiomer is increasingly accessible via enzymatic rather than classical resolution routes, potentially improving cost and reducing lead times at scale [1].

Biocatalysis ω-Transaminase Enantioselective synthesis

Procurement-Driven Application Scenarios for (S)-1-(Naphthalen-1-yl)propan-1-amine


Chiral Resolving Agent for Enantiomeric Separation of Racemic Carboxylic Acids

The (S)-enantiomer is used to resolve racemic carboxylic acids via diastereomeric salt formation, a methodology supported by US Patent 2009/0093650 which demonstrates that naphthylalkylamines achieve optical purities of ≥95% (preferably ≥97.5%) for α-(phenoxy)phenylacetic acid derivatives [1]. The naphthyl moiety enhances crystallinity and separation efficiency compared to non-naphthyl amine resolving agents, as established by Kinbara et al. and the EP0915080A1 patent family [2]. The (S)-configuration is specifically required when the target acid enantiomer forms a preferentially crystallizing diastereomeric salt with the (S)-amine; substituting the (R)-enantiomer would yield the opposite diastereomeric salt pair and fail to resolve the desired acid enantiomer.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

As a chiral 1-arylalkylamine, the compound serves as a precursor for diastereoselective transformations and as a chiral auxiliary in asymmetric synthesis. The propyl chain provides greater steric bulk than the ethyl analog (S)-1-(1-naphthyl)ethylamine, which modulates the stereochemical outcome of reactions at the amine nitrogen [1]. The naphthalene chromophore additionally facilitates UV-based detection in HPLC monitoring of reaction progress and product purification, a practical advantage over non-aromatic chiral amines.

Biocatalytic Process Development and Enzyme Engineering Studies

The compound class is a demonstrated substrate for engineered imine reductases (IREDs) and ω-transaminases, with the recent ACS Catalysis publication (Zhao et al., 2026) showing that IRED variants achieve >99% conversion and up to 99.9% ee for naphthylalkylamine synthesis at industrially relevant space-time yields (631.2 g·L⁻¹·d⁻¹) [1]. The (S)-enantiomer can serve as both a product target and a chiral standard for calibrating enantiomeric excess determinations in biocatalytic reaction screening. Its availability as both free base and hydrochloride salt (CAS 873893-96-0) facilitates direct use in aqueous enzymatic reaction systems without additional formulation steps [2].

Ligand Precursor for Enantioselective Metal Catalysis

The primary amine functionality enables derivatization into chiral ligands for asymmetric metal catalysis (e.g., hydrogenation, C–C bond formation). The naphthalene moiety enhances π-stacking interactions with aromatic substrates and improves catalyst-substrate recognition [1]. In comparative studies of naphthylethylamine-derived chiral stationary phases, increasing the alkyl chain length from methyl to propyl systematically modulated enantioselectivity, supporting the selection of the propyl variant when altered chiral recognition profiles are desired [2].

Quote Request

Request a Quote for (S)-1-(Naphthalen-1-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.